N-(1-Methylpropyl)-N'-nitroguanidine
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Overview
Description
N-(1-Methylpropyl)-N’-nitroguanidine is an organic compound that belongs to the class of nitroguanidines It is characterized by the presence of a nitro group (-NO2) and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylpropyl)-N’-nitroguanidine typically involves the reaction of 1-methylpropylamine with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N-(1-Methylpropyl)-N’-nitroguanidine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylpropyl)-N’-nitroguanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group leads to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted guanidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-Methylpropyl)-N’-nitroguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-Methylpropyl)-N’-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
N-(1-Methylpropyl)-N’-nitroguanidine can be compared with other nitroguanidine derivatives, such as:
- N-(2-Methylpropyl)-N’-nitroguanidine
- N-(1-Ethylpropyl)-N’-nitroguanidine
- N-(1-Methylbutyl)-N’-nitroguanidine
These compounds share similar structural features but differ in their alkyl substituents. The unique properties of N-(1-Methylpropyl)-N’-nitroguanidine, such as its specific reactivity and biological activities, distinguish it from these related compounds.
Properties
CAS No. |
35089-67-9 |
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Molecular Formula |
C5H12N4O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-butan-2-yl-1-nitroguanidine |
InChI |
InChI=1S/C5H12N4O2/c1-3-4(2)7-5(6)8-9(10)11/h4H,3H2,1-2H3,(H3,6,7,8) |
InChI Key |
BOAXQVQUDGCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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